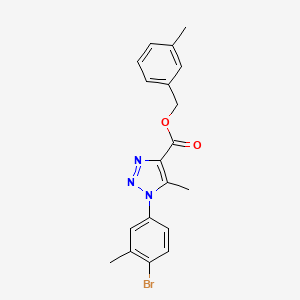
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol This compound features a quinoline core substituted with a carboxylic acid group at the 4-position and a 1,3-benzodioxole moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an o-aminoacetophenone derivative, with an enolisable ketone in the presence of a catalyst like molecular iodine in ethanol . Another method utilizes a Friedlander heteroannulation approach with nano ZnO as a catalyst under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
化学反応の分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzodioxole and quinoline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins involved in cell division and apoptosis, such as tubulin, thereby disrupting microtubule dynamics and leading to cell death.
類似化合物との比較
Similar Compounds
2-(2-Benzodioxol-5-yl-vinyl)-quinoline: Similar structure with a vinyl group instead of a carboxylic acid.
2-Benzodioxol-5-yl-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a quinoline ring.
5-Benzodioxol-5-yl-penta-2,4-dienoic acid: Features a penta-2,4-dienoic acid moiety instead of a quinoline ring.
Uniqueness
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is unique due to its combination of a quinoline core and a benzodioxole moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVLKMMKKJBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)




![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)



![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)
![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
![N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2405459.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)
